2-(Quinolin-5-YL)acetic acid
Overview
Description
2-(Quinolin-5-yl)acetic acid is a chemical compound related to the quinoline family, which is known for its potential in medicinal chemistry due to the biological activities associated with quinoline derivatives. While the provided papers do not directly discuss 2-(quinolin-5-yl)acetic acid, they do provide insights into similar compounds, which can be used to infer some of the properties and activities that 2-(quinolin-5-yl)acetic acid may exhibit.
Synthesis Analysis
The synthesis of quinoline derivatives is a topic of interest due to their pharmacological significance. For instance, 2-(quinolin-4-yloxy)acetamides have been synthesized and shown to be potent inhibitors of Mycobacterium tuberculosis growth, with modifications leading to highly potent antitubercular agents . Similarly, the synthesis of 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives has been achieved through a green, efficient, and rapid procedure, highlighting the importance of environmentally friendly synthesis methods . These examples suggest that the synthesis of 2-(quinolin-5-yl)acetic acid would likely involve careful consideration of the reaction conditions to optimize yield and minimize environmental impact.
Molecular Structure Analysis
The molecular structure of quinoline derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the (5,7-dichloro-quinolin-8-yloxy) acetic acid has been characterized by infrared and Raman spectroscopies, and its structure and vibrational properties have been analyzed using density functional theory (DFT) . These studies provide a foundation for understanding the molecular structure of 2-(quinolin-5-yl)acetic acid, which would likely share similar structural characteristics with its derivatives.
Chemical Reactions Analysis
Quinoline derivatives participate in a variety of chemical reactions, which can be used to further modify their structure and enhance their biological activities. The synthesis of substituted/unsubstituted-(2,8-bis-trifluoromethyl-quinolin-4-yloxy)-acetic acid derivatives of cephalosporin demonstrates the potential for creating novel antibacterial agents through chemical modification . Additionally, the synthesis of succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates showcases the versatility of quinoline derivatives in forming new compounds with potential antimicrobial activity . These reactions are indicative of the types of chemical transformations that 2-(quinolin-5-yl)acetic acid could undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are crucial for their application in drug development. The optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol has been used for molecular recognition, demonstrating the importance of chirality and the ability to discriminate between isomers . The study of the electronic delocalization and topological properties of electronic charge density using natural bond orbital (NBO) analysis and Bader's atoms in molecules theory (AIM) provides insights into the electronic structure of these compounds . These properties are essential for understanding the reactivity and interaction of 2-(quinolin-5-yl)acetic acid with biological targets.
Scientific Research Applications
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Antimalarial Activity
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Anticancer Activity
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Antibacterial Activity
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Anti-inflammatory Activity
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Analgesic Activity
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Cardiovascular Activity
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-quinolin-5-ylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWDAGJPWJVGFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608437 | |
Record name | (Quinolin-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinolin-5-YL)acetic acid | |
CAS RN |
152150-03-3 | |
Record name | (Quinolin-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(quinolin-5-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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